6-(4-FLUOROPHENYL)-2-(4-METHOXYBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE
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Overview
Description
3-Amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is fused with a fluorophenyl and a methoxyphenyl group, making it a unique molecule with significant research interest.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core, which can be achieved through the cyclization of appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides . The reaction conditions often involve heating with formic acid or other cyclization agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:
- Oxidation : This reaction can introduce additional functional groups or modify existing ones.
- Reduction : This reaction can be used to reduce specific functional groups within the molecule.
- Substitution : This reaction involves replacing one functional group with another, often using reagents like halides or nucleophiles .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
3-Amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-ylmethanone has several scientific research applications:
- Chemistry : It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology : The compound is investigated for its potential antimicrobial and anticancer properties .
- Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer .
- Industry : It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds:
- 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
Uniqueness: The uniqueness of 3-Amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H15FN2O2S |
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Molecular Weight |
378.4g/mol |
IUPAC Name |
[3-amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H15FN2O2S/c1-26-15-8-4-13(5-9-15)19(25)20-18(23)16-10-11-17(24-21(16)27-20)12-2-6-14(22)7-3-12/h2-11H,23H2,1H3 |
InChI Key |
JVHWJZBFYCIMAN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)F)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)F)N |
Origin of Product |
United States |
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